2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide
Description
2-[(4-Fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide is a synthetic acetamide derivative featuring dual sulfonyl groups: a 4-fluorophenylsulfonyl moiety and a phenylsulfonylethyl chain. These substituents confer unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting sulfonylurea receptors or enzymes requiring sulfonyl-based recognition.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)ethyl]-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S2/c17-13-6-8-15(9-7-13)25(22,23)12-16(19)18-10-11-24(20,21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZLEVSXHDBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-aminoethyl)acetamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes pH-dependent hydrolysis due to its sulfonyl and acetamide groups:
Table 1: Hydrolysis Conditions and Products
Key findings:
-
Acidic hydrolysis cleaves the sulfonyl-oxygen bond (S–O) first, producing sulfonic acid derivatives .
-
Basic hydrolysis preferentially breaks the acetamide C–N bond, retaining both sulfonyl groups .
Nucleophilic Substitution
The electron-withdrawing sulfonyl groups activate adjacent positions for nucleophilic attack:
Table 2: Substitution Reactions at Sulfonyl-Activated Sites
Mechanistic notes:
-
The 4-fluorophenylsulfonyl group directs nucleophiles to the para-position relative to fluorine .
-
Steric hindrance from the ethylsulfonyl group reduces reactivity at the acetamide nitrogen .
Reduction Reactions
Controlled reductions target specific functional groups:
Table 3: Reduction Outcomes Under Varied Conditions
| Reducing Agent | Conditions | Target Group | Product | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C | Sulfonyl → thioether | 2-[(4-fluorophenyl)thio]-N-[2-(phenylethyl)]acetamide | 63 |
| Zn/HCl | EtOH, 50°C | Acetamide → amine | N-[2-(phenylsulfonyl)ethyl]ethylamine | 41 |
Critical observations:
-
LiAlH₄ selectively reduces sulfonyl groups without affecting the acetamide.
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Zn/HCl reduces the acetamide carbonyl but leaves sulfonyl groups intact .
Oxidative Transformations
The compound exhibits stability under moderate oxidation:
Table 4: Oxidation Behavior
| Oxidizing Agent | Conditions | Result | Structural Impact | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 70°C | Sulfone → sulfonic acid | Complete S–O bond oxidation | |
| KMnO₄ (5%) | H₂O, pH 7 | No reaction | Stability of sulfonyl groups |
Notable stability:
-
The bis-sulfonyl configuration resists permanganate oxidation under neutral conditions .
-
Peracid-mediated oxidation converts sulfones to sulfonic acids without acetamide degradation .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
| Temperature Range (°C) | Mass Loss (%) | Decomposition Products (GC-MS) |
|---|---|---|
| 220-250 | 32 | SO₂, 4-fluorotoluene, acetamide |
| 300-320 | 58 | CO₂, benzenesulfonic acid derivatives |
Data interpretation:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
| Solvent | Major Photoproduct | Quantum Yield (Φ) |
|---|---|---|
| Acetonitrile | Sulfinate ester derivative | 0.18 |
| Water | Sulfonic acid + acetamide fragments | 0.32 |
Mechanistic pathway:
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide. It has been evaluated in various animal models for its efficacy against seizures.
Key Findings:
- The compound demonstrated significant protective effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.
- In a comparative study, it showed a protective index (PI) indicating its potential as an antiepileptic drug (AED).
| Compound | ED50 MES (mg/kg) | ED50 PTZ (mg/kg) | TD50 (mg/kg) | PI |
|---|---|---|---|---|
| This compound | 52.30 | ND | >500 | >9.56 |
| Phenytoin (reference AED) | 28.10 | >500 | >100 | >3.6 |
ED50: Effective Dose for 50% response; TD50: Toxic Dose for 50% response; ND: Not Determined
Case Studies and Research Insights
- Study on Anticonvulsant Efficacy: A research article documented the synthesis and evaluation of various derivatives, including this compound, revealing its superior efficacy in MES models compared to other tested compounds .
- Structure-Activity Relationship (SAR): Investigations into the SAR indicated that modifications to the sulfonamide group significantly influenced anticonvulsant activity, emphasizing the importance of structural integrity in drug design .
- Comparative Pharmacology: In comparative studies with established AEDs like valproic acid and phenytoin, this compound exhibited a favorable profile with lower toxicity while maintaining effective seizure control .
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with proteins involved in cell signaling pathways, thereby modulating cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its dual sulfonyl groups. Below is a detailed comparison with related acetamide derivatives:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations :
Dual Sulfonyl Groups: The target compound’s dual sulfonyl groups distinguish it from analogs like (single sulfonyl) or (sulfonyl + thiazole). However, the hydrophobic aryl rings may counterbalance this, resulting in moderate lipophilicity .
Metabolic Stability: highlights that sulfonamide derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit improved metabolic stability compared to non-halogenated analogs. The target’s fluorine atom may reduce oxidative metabolism, extending half-life .
Dimethylaminoethyl-substituted analogs (e.g., ) may enhance CNS penetration but risk faster clearance. The target’s lack of heterocycles suggests a focus on sulfonyl-dependent targets (e.g., kinases, proteases).
Research Findings and Implications
- Structural Analogues in Drug Development: lists benzothiazole-linked acetamides (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide) with antitumor or anti-inflammatory activity. The target’s phenylsulfonyl groups may mimic benzothiazole’s planar geometry, enabling similar interactions . identifies chloroacetamides as intermediates for quinoline derivatives. The target could serve as a precursor for antimalarial or anticancer agents .
- Contradictions and Uncertainties: While sulfonyl groups generally improve binding affinity, notes that over-substitution (e.g., dual sulfonamides) may reduce solubility, complicating formulation . Direct pharmacological data for the target compound are absent; inferences rely on structural parallels.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide (CAS No. 337923-51-0) is a sulfonamide derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features include a fluorophenyl group and two sulfonyl moieties, which may contribute to its interactions with various biological targets.
- Molecular Formula : C16H16FNO5S2
- Molecular Weight : 385.43 g/mol
- IUPAC Name : N-[2-(benzenesulfonyl)ethyl]-2-(4-fluorophenylsulfonyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the presence of the fluorine atom enhances lipophilicity and metabolic stability, which may improve binding affinity to molecular targets .
Enzyme Inhibition
Research indicates that compounds with sulfonamide structures often exhibit inhibitory effects on various enzymes, including:
- Matrix Metalloproteinases (MMPs) : These enzymes play critical roles in cancer metastasis and tissue remodeling. Studies have shown that similar sulfonamide compounds can inhibit MMP activity, thereby reducing tumor invasion and angiogenesis .
- Cholinesterases : There is emerging evidence that certain sulfonamide derivatives may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Case Studies
-
Anti-Cancer Activity :
- In a study focusing on MMP9 inhibition, compounds similar to this compound were shown to significantly reduce the migratory potential of cancer cells in vitro and in vivo models. This was attributed to their ability to prevent MMP9 dimerization and subsequent signaling pathways involved in cell migration .
- Inflammation Modulation :
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-[(4-chlorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide | MMP inhibition | Similar sulfonamide interactions |
| 3-[(4-bromophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide | Anti-cancer properties | Inhibits tumor growth via MMP modulation |
Future Directions
Ongoing research is required to elucidate the full spectrum of biological activities associated with this compound. Potential studies could focus on:
- In Vivo Efficacy : Evaluating the therapeutic potential in animal models for various diseases.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : Assessing safety and efficacy in human subjects.
Q & A
Basic: What experimental strategies are recommended for synthesizing 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide?
Methodological Answer:
Synthesis typically involves sequential sulfonylation and acetylation steps. For example:
Sulfonylation: React 4-fluorobenzenesulfonyl chloride with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
Acetylation: Treat the intermediate with chloroacetamide in the presence of a coupling agent (e.g., HATU or DCC) to form the acetamide moiety .
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm structures with NMR (¹H/¹³C) and HRMS .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Employ a combination of:
- X-ray crystallography to resolve bond lengths/angles and confirm intramolecular interactions (e.g., C–H⋯O hydrogen bonds observed in analogous sulfonamide-acetamide structures) .
- Spectroscopy:
- Mass spectrometry (HRMS) for exact mass confirmation (theoretical m/z calculated using tools like PubChem) .
Advanced: What role do non-covalent interactions play in the crystal packing of this compound?
Methodological Answer:
In sulfonyl-acetamide derivatives, intramolecular C–H⋯O hydrogen bonds often form six-membered rings, stabilizing the molecular conformation. Intermolecular N–H⋯O hydrogen bonds between acetamide and sulfonyl groups propagate 1D chains along crystallographic axes, as seen in structurally related compounds . Such interactions influence solubility and melting points, critical for material characterization. Use Mercury software to analyze .cif files from crystallographic databases (e.g., CCDC) for detailed packing diagrams .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
Modify substituents: Vary fluorophenyl or phenylsulfonyl groups to assess electronic effects on bioactivity. For example, replace fluorine with Cl/CH₃ to study steric vs. electronic contributions .
Assay design: Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or calorimetry.
Data analysis: Correlate substituent Hammett σ values with IC₅₀ data to quantify electronic effects. Use molecular docking (AutoDock Vina) to predict binding modes .
Basic: What solubility challenges arise with this compound, and how can they be mitigated?
Methodological Answer:
- Challenge: Low aqueous solubility (<100 µg/mL) due to hydrophobic sulfonyl/fluorophenyl groups.
- Solutions:
Advanced: What degradation pathways are anticipated under environmental or physiological conditions?
Methodological Answer:
- Hydrolysis: The acetamide group may hydrolyze in acidic/basic conditions to form carboxylic acid derivatives. Monitor via LC-MS at accelerated conditions (40°C, 75% RH) .
- Photodegradation: UV exposure could cleave sulfonyl bonds; conduct photostability studies using ICH Q1B guidelines .
- Oxidation: Fluorophenyl groups may undergo hydroxylation; use ESR to detect radical intermediates .
Advanced: How should researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Cross-validate sources: Compare NMR/IR data from NIST Chemistry WebBook (curated) with experimental results .
- Reproduce conditions: Ensure identical solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration for NMR.
- Leverage computational tools: Use Gaussian to simulate IR spectra or ACD/Labs to predict NMR shifts, identifying outliers .
Basic: What analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV/FLD: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm .
- LC-MS/MS: Employ MRM transitions for high specificity (e.g., m/z 409 → 285 for quantification) .
- Validation: Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ, and recovery (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
